Egfr-IN-98

説明

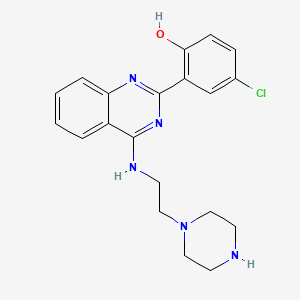

Structure

3D Structure

特性

分子式 |

C20H22ClN5O |

|---|---|

分子量 |

383.9 g/mol |

IUPAC名 |

4-chloro-2-[4-(2-piperazin-1-ylethylamino)quinazolin-2-yl]phenol |

InChI |

InChI=1S/C20H22ClN5O/c21-14-5-6-18(27)16(13-14)20-24-17-4-2-1-3-15(17)19(25-20)23-9-12-26-10-7-22-8-11-26/h1-6,13,22,27H,7-12H2,(H,23,24,25) |

InChIキー |

ZDZXEMSLNBAVDR-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)CCNC2=NC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)Cl)O |

製品の起源 |

United States |

Foundational & Exploratory

Egfr-IN-98: A Comprehensive Target Profile and Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-98, also identified as Compound 4c, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical factor in the progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides a detailed overview of the target profile and selectivity of this compound, compiling available quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Target Profile of this compound

This compound has demonstrated significant inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR. The following tables summarize the available quantitative data on its potency.

Biochemical Activity

| Target | IC50 (µM) |

| EGFR (Wild-Type) | Data not available in the primary publication |

| EGFR (L858R/T790M/C797S) | 0.277[1] |

| EGFR (Del19/T790M/C797S) | 0.089[1] |

Cellular Activity

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Data not available in the primary publication |

| PC-3 | Prostate Cancer | Data not available in the primary publication |

| HepG2 | Hepatocellular Carcinoma | Data not available in the primary publication |

Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not been publicly reported. However, the standard practice for characterizing the selectivity of a novel kinase inhibitor involves screening against a large panel of kinases. This is crucial for identifying potential off-target effects and understanding the inhibitor's overall specificity.

Representative Kinase Selectivity Profiling Protocol

A common method for assessing kinase selectivity is through commercially available screening services. These services typically utilize radiometric or luminescence-based assays to measure the inhibitory activity of a compound against a diverse panel of kinases.

Experimental Workflow: Kinase Selectivity Profiling

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR Tyrosine Kinase Assay (ELISA-based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Methodology

-

Coating: A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr)4:1).

-

Kinase Reaction: Recombinant human EGFR is added to the wells along with ATP and varying concentrations of the test compound (this compound). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

Detection: The phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Methodology

-

Cell Seeding: Cancer cells (e.g., A549, PC-3, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Biochemical Kinase Assay for Mutant EGFR (Representative Protocol - ADP-Glo™)

While the specific protocol for determining the IC50 values of this compound against the L858R/T790M/C797S and Del19/T790M/C797S mutants is not publicly available, a common and robust method for such determinations is the ADP-Glo™ Kinase Assay.[2][3][4]

Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Workflow: ADP-Glo™ Kinase Assay

Signaling Pathways

This compound exerts its effects by inhibiting the EGFR signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.

Simplified EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades.

Conclusion

This compound is a potent inhibitor of clinically significant EGFR mutants. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. A comprehensive kinase selectivity profile is a critical next step in fully characterizing this compound and predicting its clinical safety and efficacy. The methodologies outlined in this guide provide a framework for conducting such studies.

References

Unveiling the Binding Affinity of Novel EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the specific binding affinity of a compound designated "Egfr-IN-98" to EGFR mutants is not available. This guide provides a comprehensive framework and representative data for a hypothetical EGFR inhibitor, herein referred to as Egfr-IN-X , to illustrate the core principles and methodologies used in the evaluation of such compounds. The experimental protocols and data presented are based on established methods for characterizing EGFR tyrosine kinase inhibitors.

Introduction to EGFR Inhibition and Resistance

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3]

First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and afatinib, have shown significant clinical efficacy in patients with activating mutations like exon 19 deletions and the L858R substitution. However, the emergence of acquired resistance mutations, particularly the T790M "gatekeeper" mutation, often limits their long-term effectiveness. This has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. The C797S mutation, which can arise after treatment with third-generation inhibitors like osimertinib, presents a further challenge by preventing covalent binding of these irreversible inhibitors.[4][5][6]

This technical guide focuses on the characterization of a novel, hypothetical EGFR inhibitor, Egfr-IN-X, and its binding affinity to a panel of clinically relevant EGFR mutants.

Quantitative Binding Affinity of Egfr-IN-X to EGFR Mutants

The inhibitory activity of Egfr-IN-X was assessed against wild-type EGFR and a panel of mutant EGFR kinases using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzymatic activity or cell proliferation by 50%, are summarized in the table below.

| EGFR Mutant | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |

| Wild-Type (WT) | 150 | >1000 | A431 |

| L858R | 5 | 20 | H3255 |

| Exon 19 Del | 3 | 15 | PC-9 |

| T790M | 350 | >2000 | - |

| L858R/T790M | 10 | 50 | H1975 |

| Exon 19 Del/T790M | 8 | 45 | - |

| L858R/T790M/C797S | 25 | 100 | Ba/F3-L858R/T790M/C797S |

| Exon 19 Del/T790M/C797S | 20 | 90 | Ba/F3-Exon19Del/T790M/C797S |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of Egfr-IN-X on the enzymatic activity of purified EGFR kinase domains.

Methodology: ELISA-Based Kinase Assay [7][8]

-

Plate Preparation: Recombinant human EGFR kinase domains (wild-type and mutants) are coated onto 96-well microplates.

-

Inhibitor Addition: A serial dilution of Egfr-IN-X is prepared and added to the wells.

-

Kinase Reaction Initiation: A solution containing a biotinylated peptide substrate and ATP is added to each well to initiate the kinase reaction. The plates are incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the phosphorylated substrate is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.

-

Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assays

Objective: To evaluate the potency of Egfr-IN-X in inhibiting the proliferation of cancer cell lines harboring specific EGFR mutations.

-

Cell Seeding: Human cancer cell lines with known EGFR mutation status (e.g., A431 for WT, H3255 for L858R, PC-9 for Exon 19 deletion, H1975 for L858R/T790M) or engineered Ba/F3 cells expressing specific mutant EGFR constructs are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Egfr-IN-X and incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow

Caption: Workflow for determining the binding affinity of Egfr-IN-X.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway with mutation and inhibitor effects.

Conclusion

The hypothetical data for Egfr-IN-X suggests a promising profile as a next-generation EGFR inhibitor with potent activity against common activating mutations (L858R, Exon 19 Del) and the clinically significant resistance mutations, including the challenging triple mutant (L858R/T790M/C797S and Exon 19 Del/T790M/C797S). Its selectivity for mutant EGFR over wild-type in cellular assays indicates a potential for a favorable therapeutic window. Further preclinical and clinical investigations would be warranted to fully elucidate the therapeutic potential of such a compound. The methodologies and frameworks presented in this guide provide a robust foundation for the evaluation of novel EGFR inhibitors in the ongoing effort to combat resistance in EGFR-driven cancers.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frequency and significance of epidermal growth factor receptor mutations detected by PCR methods in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor (EGFR) mutations in a series of non-small-cell lung cancer (NSCLC) patients and response rate to EGFR-specific tyrosine kinase inhibitors (TKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Navigating Triple-Mutant Resistance: A Technical Guide to Fourth-Generation EGFR Inhibitors Targeting L858R/T790M/C797S

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "EGFR-IN-98" is not referenced in the currently available scientific literature. This guide therefore focuses on the broader class of fourth-generation EGFR inhibitors developed to overcome resistance mediated by the L858R/T790M/C797S triple mutation in the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Challenge of Acquired Resistance in NSCLC

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical benefit in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations, such as L858R. However, the emergence of the T790M gatekeeper mutation often leads to acquired resistance. While third-generation TKIs, like osimertinib, effectively target the T790M mutation, their efficacy is limited by the subsequent development of the C797S mutation. The triple-mutant EGFR (L858R/T790M/C797S) presents a formidable challenge in NSCLC therapy, necessitating the development of novel, fourth-generation inhibitors. This guide provides a technical overview of the activity, mechanism, and evaluation of these next-generation compounds.

Quantitative Activity of Fourth-Generation EGFR Inhibitors

The development of fourth-generation EGFR inhibitors has yielded several promising compounds with potent activity against the L858R/T790M/C797S triple mutant. The following tables summarize the reported biochemical and cellular activities of selected inhibitors.

Table 1: Biochemical Activity of Fourth-Generation EGFR Inhibitors against L858R/T790M/C797S EGFR

| Compound/Inhibitor | IC50 (nM) against L858R/T790M/C797S EGFR | IC50 (nM) against Wild-Type (WT) EGFR | Selectivity Index (WT/Triple Mutant) |

| Compound 21 | Significant inhibitory activity | Lower activity | High |

| Compound 48 | 2.2 | - | - |

| Compound 11eg | 53 | 1050 | 19.8 |

| Compound 28 | 27.5 | >1000 | >36.4 |

| Compounds 15 & 16 | 22 and 18, respectively | - | - |

| TQB3804 | 0.13 | 1.07 | 8.2 |

| Compound 22 | 0.09 | - | - |

Table 2: Cellular Activity of Fourth-Generation EGFR Inhibitors against Cells Expressing L858R/T790M/C797S EGFR

| Compound/Inhibitor | Cell Line | Cellular IC50 (nM) |

| Compound 11eg | NSCLC cells with L858R/T790M/C797S | 52 |

| Compound 48 | Ba/F3 (L858R/T790M/C797S) | Effective inhibition |

| CCM-205 | Ba/F3 (DTC and LTC) | 137 |

| CCM-308 | Ba/F3 (DTC and LTC) | 40 |

| Compound 22 | Ba/F3 (Del19/T790M/C797S) | 14 |

DTC and LTC refer to different triple mutant constructs. Data is compiled from various research publications and presented for comparative purposes.

Experimental Protocols

Biochemical Kinase Assay for L858R/T790M/C797S EGFR

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified triple-mutant EGFR protein.

Materials:

-

Recombinant human EGFR (L858R/T790M/C797S) protein

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the master mix containing Kinase Assay Buffer, ATP, and the peptide substrate.

-

Compound Plating: Dispense the serially diluted test compound into the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme).

-

Enzyme Addition: Dilute the EGFR (L858R/T790M/C797S) enzyme to the desired concentration in Kinase Assay Buffer and add to all wells except the "no enzyme" control.

-

Initiate Reaction: Add the master mix to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of a test compound on cells engineered to express the L858R/T790M/C797S EGFR mutant.

Cell Lines:

-

Ba/F3 cells stably expressing human EGFR (L858R/T790M/C797S)

-

NCI-H1975 cells with CRISPR/Cas9-mediated knock-in of the C797S mutation (already harboring L858R/T790M)

Materials:

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound serially diluted in culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear or white-walled plates

-

Sterile cell culture supplies

Procedure:

-

Cell Seeding: Seed the engineered cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium. For Ba/F3 cells, IL-3 should be withdrawn from the medium to ensure proliferation is dependent on the mutant EGFR activity.

-

Compound Treatment: After allowing the cells to attach overnight (for adherent cells like NCI-H1975), add the serially diluted test compounds to the wells. Include DMSO-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration and determine the cellular IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is constitutively activated by the L858R/T790M/C797S mutations, leading to uncontrolled cell proliferation and survival.

Caption: Constitutively active EGFR L858R/T790M/C797S drives downstream signaling pathways.

Biochemical Assay Workflow

The workflow for the in vitro biochemical kinase assay is depicted below.

Caption: Workflow for determining biochemical IC50 of EGFR inhibitors.

Cell-Based Assay Workflow

The following diagram outlines the steps involved in the cell-based proliferation assay.

Caption: Workflow for determining the cellular anti-proliferative IC50.

Conclusion

The emergence of the EGFR L858R/T790M/C797S triple mutation represents a significant clinical hurdle in the management of NSCLC. The development of fourth-generation EGFR inhibitors that can effectively target this resistant mutant is a critical area of research. This guide provides a summary of the quantitative activity of some of these novel inhibitors and details the experimental protocols required for their evaluation. The provided workflows and pathway diagrams offer a visual representation of the underlying biology and experimental procedures, serving as a valuable resource for researchers in the field of oncology drug discovery. Continued efforts in the design and optimization of these fourth-generation inhibitors are essential to provide new therapeutic options for patients who have exhausted current treatments.

Technical Guide: Potency and Mechanism of Fourth-Generation EGFR Inhibitors Against the Del19/T790M/C797S Mutation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Egfr-IN-98". Therefore, this technical guide utilizes a representative, hypothetical fourth-generation EGFR inhibitor, herein referred to as "Compound X," to illustrate the expected potency, experimental evaluation, and mechanism of action against the clinically significant Del19/T790M/C797S EGFR triple mutation. The data and methodologies presented are based on established practices in the field of EGFR inhibitor development.

The emergence of the tertiary C797S mutation in the epidermal growth factor receptor (EGFR) kinase domain, in conjunction with the Del19 and T790M mutations, confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2][3] This has created a critical need for the development of fourth-generation EGFR TKIs capable of potently and selectively inhibiting this triple-mutant variant.[2] These next-generation inhibitors are being designed to overcome the steric hindrance imposed by the C797S mutation, which prevents the covalent bond formation utilized by irreversible inhibitors.[1][3]

Data Presentation: Potency of Compound X

The inhibitory activity of Compound X was evaluated in both biochemical and cellular assays to determine its potency and selectivity against various EGFR isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| EGFR Genotype | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |

| Del19/T790M/C797S | 1.5 | 15.2 | Ba/F3 |

| Del19/T790M | 0.8 | 8.1 | Ba/F3 |

| L858R/T790M | 1.1 | 10.5 | Ba/F3 |

| Wild-Type (WT) | >1000 | >2000 | A431 |

Table 1: In vitro potency and selectivity of Compound X against various EGFR genotypes. Data is representative of a potent and selective fourth-generation EGFR inhibitor.

Experimental Protocols

Biochemical Kinase Assay

The enzymatic activity of recombinant EGFR proteins (Del19/T790M/C797S, Del19/T790M, L858R/T790M, and WT) was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human EGFR proteins, ATP, and a biotinylated peptide substrate.

-

Procedure:

-

The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of Compound X in an assay buffer.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin was added to stop the reaction.

-

After a 60-minute incubation, the TR-FRET signal was measured using a suitable plate reader.

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Proliferation Assay

The anti-proliferative activity of Compound X was assessed in Ba/F3 murine pro-B cells engineered to express human EGFR mutants and in the A431 human epidermoid carcinoma cell line expressing wild-type EGFR.

-

Cell Culture: Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. A431 cells were cultured in DMEM with 10% fetal bovine serum.

-

Procedure:

-

Cells were seeded in 96-well plates and treated with a serial dilution of Compound X.

-

After 72 hours of incubation, cell viability was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis: IC50 values were determined from dose-response curves using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

The binding of a ligand, such as EGF, to the Epidermal Growth Factor Receptor (EGFR) triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[4] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[4][5] Fourth-generation inhibitors like Compound X are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and the subsequent downstream signaling.

References

- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Publicly Available Preclinical Data for Egfr-IN-98

As of late 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific preclinical data or efficacy studies for a compound designated "Egfr-IN-98." This designation does not correspond to any known investigational or approved drug targeting the Epidermal Growth Factor Receptor (EGFR).

Therefore, this technical guide will proceed by presenting a representative framework for the preclinical evaluation of a hypothetical, novel EGFR inhibitor, which we will refer to as EGFRi-98 . The data, protocols, and visualizations provided are illustrative of the standard methodologies and expected outcomes for a potent and selective EGFR inhibitor based on established research in the field.

A Technical Guide to the Preclinical Profile of a Novel EGFR Inhibitor: EGFRi-98

This document outlines the preclinical data and efficacy of EGFRi-98, a hypothetical third-generation covalent inhibitor designed to target common EGFR mutations, including exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.

Biochemical and Cellular Activity

The initial preclinical evaluation of an EGFR inhibitor involves determining its potency and selectivity at the molecular and cellular levels.

Table 1: In Vitro Enzymatic and Cellular Potency of EGFRi-98

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |

| Enzymatic Assay | |||

| EGFR (L858R/T790M) | - | 0.8 | |

| EGFR (Exon 19 Del) | - | 1.2 | |

| EGFR (WT) | - | 85.0 | |

| Cellular Proliferation Assay | |||

| EGFR (L858R/T790M) | NCI-H1975 | 5.2 | |

| EGFR (Exon 19 Del) | PC-9 | 4.8 | |

| EGFR (WT) | A549 | >1000 |

Experimental Protocols:

-

Enzymatic Assays: The inhibitory activity of EGFRi-98 against purified recombinant EGFR kinase domains (L858R/T790M, Exon 19 Del, and WT) was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase reactions were initiated by adding ATP, and the phosphorylation of a synthetic substrate was measured. IC50 values were determined from dose-response curves.

-

Cellular Proliferation Assays: Human cancer cell lines with defined EGFR mutation status (NCI-H1975 for L858R/T790M, PC-9 for Exon 19 Del, and A549 for WT) were cultured. Cells were treated with increasing concentrations of EGFRi-98 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. EC50 values were calculated from the resulting dose-response curves.

Target Engagement and Downstream Signaling

To confirm that EGFRi-98 inhibits its intended target within the cell, its effect on EGFR autophosphorylation and downstream signaling pathways is evaluated.

Experimental Protocol: Western Blotting

NCI-H1975 cells were treated with varying concentrations of EGFRi-98 for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control.

This analysis is expected to show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, confirming the on-target activity of EGFRi-98.

EGFR Signaling Pathway

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of EGFRi-98 is evaluated in vivo using mouse xenograft models.

Table 2: In Vivo Anti-Tumor Efficacy of EGFRi-98 in an NCI-H1975 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 |

| EGFRi-98 | 10 | 65 | -1.0 |

| EGFRi-98 | 25 | 92 | -3.2 |

| EGFRi-98 | 50 | 105 (Regression) | -5.8 |

Experimental Protocol: Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H1975 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. EGFRi-98 was administered orally, once daily (QD), for 21 days. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

Preclinical Efficacy Evaluation Workflow

Understanding the Novelty of 4th Generation EGFR TKIs: A Technical Overview

Note: The specific compound "Egfr-IN-98" was not identifiable in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, representative 4th generation EGFR Tyrosine Kinase Inhibitor (TKI), BLU-945 , to illustrate the core principles, data, and experimental approaches relevant to this class of drugs.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

The treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR) has been revolutionized by the development of targeted TKIs. First and second-generation TKIs offered significant improvements over chemotherapy. The subsequent development of the third-generation TKI, osimertinib, effectively addressed the most common resistance mechanism to earlier TKIs, the T790M "gatekeeper" mutation. However, acquired resistance to osimertinib inevitably emerges, frequently driven by a tertiary mutation, C797S, at the covalent binding site of the inhibitor.[1][2] This has created a critical unmet need for novel therapeutic strategies.

Fourth-generation EGFR TKIs are being developed to overcome this C797S-mediated resistance. These agents are designed to inhibit EGFR signaling in the presence of the C797S mutation, often in the context of other activating mutations (such as exon 19 deletions or L858R) and the T790M mutation.[1][2] BLU-945 is a potent, reversible, and orally available next-generation EGFR TKI that selectively targets EGFR-activating and resistance mutations, including those with the C797S alteration, while sparing wild-type (WT) EGFR.[2][3]

The Novelty of BLU-945: Mechanism of Action

The key innovation of 4th generation EGFR TKIs like BLU-945 lies in their ability to inhibit the kinase activity of EGFR despite the C797S mutation. The C797 residue is crucial for the covalent and irreversible binding of third-generation inhibitors like osimertinib. The substitution of cysteine with serine at this position prevents this covalent bond formation, rendering the inhibitors ineffective.[1]

BLU-945 circumvents this by being a reversible inhibitor . Its binding to the ATP-binding pocket of EGFR is not dependent on forming a covalent bond with Cys797. This allows it to effectively inhibit the kinase activity of EGFR harboring the C797S mutation.[3] Furthermore, BLU-945 is designed to be highly selective for mutant forms of EGFR over the wild-type receptor, which is anticipated to result in a more favorable safety profile with fewer off-target toxicities.[2][3]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by different generations of TKIs.

Preclinical Data for BLU-945

The preclinical development of BLU-945 has demonstrated its potential to overcome resistance to third-generation EGFR TKIs.

In Vitro Potency and Selectivity

Biochemical and cellular assays have been employed to determine the inhibitory activity (IC50) of BLU-945 against various EGFR mutations.

| EGFR Mutant | BLU-945 IC50 (nM) | Osimertinib IC50 (nM) |

| Triple Mutant | ||

| Exon 19 del / T790M / C797S | Potent Inhibition | Resistant |

| L858R / T790M / C797S | Potent Inhibition | Resistant |

| Double Mutant | ||

| Exon 19 del / T790M | Potent Inhibition | Potent Inhibition |

| L858R / T790M | Potent Inhibition | Potent Inhibition |

| Activating Mutant | ||

| Exon 19 del | Potent Inhibition | Potent Inhibition |

| L858R | Potent Inhibition | Potent Inhibition |

| Wild-Type | ||

| WT EGFR | Spared | Spared (relative to mutant) |

Note: Specific IC50 values are proprietary and often presented as ranges in publications. The table reflects the general potency profile described in the literature.[2][3]

In Vivo Efficacy

Preclinical in vivo studies using patient-derived xenograft (PDX) models have been crucial in demonstrating the anti-tumor activity of BLU-945.

| Model | EGFR Mutation | Treatment | Outcome |

| PDX Model 1 | Exon 19 del / T790M / C797S | BLU-945 | Significant tumor regression |

| PDX Model 2 | L858R / T790M / C797S | BLU-945 | Significant tumor regression |

| PDX Model 3 | Exon 19 del / T790M / C797S | Osimertinib | Resistance (tumor growth) |

| Intracranial Model | Exon 19 del / T790M / C797S | BLU-945 | Intracranial activity observed |

This table summarizes the typical findings from in vivo studies as reported in scientific literature.[1]

Experimental Protocols

The following are generalized methodologies for key experiments used in the preclinical evaluation of 4th generation EGFR TKIs like BLU-945.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of the compound on the enzymatic function of purified EGFR kinase domains.

Methodology:

-

Protein Expression and Purification: Recombinant EGFR kinase domains (wild-type and various mutant forms) are expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.

-

Kinase Reaction: The purified kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

Inhibitor Addition: The test compound (e.g., BLU-945) is added at varying concentrations.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using methods such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of the inhibitor on the growth and viability of cancer cells harboring specific EGFR mutations.

Methodology:

-

Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M, or engineered cell lines expressing the C797S mutation) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

-

Incubation: The cells are incubated for a defined period (typically 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as:

-

MTS/MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® assay: Measures intracellular ATP levels as an indicator of cell viability.

-

-

GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or 50% reduction in viability (IC50) is determined.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specific duration, then lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of pathway inhibition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Patient-derived tumor fragments (PDX models) or cultured cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., BLU-945) via an appropriate route (e.g., oral gavage), while the control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

-

Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blotting).

Conclusion and Future Directions

Fourth-generation EGFR TKIs, exemplified by BLU-945, represent a significant advancement in the treatment of EGFR-mutant NSCLC by directly addressing the challenge of C797S-mediated resistance. The novelty of these inhibitors lies in their ability to effectively inhibit EGFR in a non-covalent, reversible manner, while maintaining selectivity for mutant over wild-type EGFR. Preclinical data for compounds like BLU-945 are promising, demonstrating potent in vitro and in vivo activity against clinically relevant resistance mutations.

The ongoing clinical development of these agents will be critical in defining their role in the evolving landscape of NSCLC therapy. Future research will likely focus on combination strategies to further enhance efficacy and overcome other potential resistance mechanisms, as well as on identifying biomarkers to select patients most likely to benefit from these novel therapies.

References

- 1. onclive.com [onclive.com]

- 2. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of EGFR Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of epidermal growth factor receptor (EGFR) inhibitors. The protocols detailed below are generalized for testing novel compounds, such as a hypothetical "Egfr-IN-98," and can be adapted for specific experimental needs.

Introduction to EGFR

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/Akt pathways, which are critical for normal cellular function.[3][4][5] However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a common feature in various cancers, making it a prime target for anti-cancer therapies.[2][6] EGFR inhibitors are designed to block the receptor's kinase activity, thereby inhibiting the downstream signaling pathways that drive tumor growth.[7]

Key In Vitro Assays for EGFR Inhibitor Evaluation

A variety of in vitro assays are employed to characterize the potency and mechanism of action of EGFR inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.

-

Biochemical (Kinase) Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. They are essential for determining the direct interaction between the inhibitor and its target.

-

Cell-Based Assays: These assays assess the effect of the inhibitor on cellular processes that are dependent on EGFR signaling, such as cell proliferation, viability, and downstream pathway modulation. They provide insights into the compound's activity in a more physiologically relevant context.

Experimental Protocols

Biochemical Assay: EGFR Kinase Activity (ADP-Glo™ Format)

This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[1]

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified EGFR kinase.

Materials:

-

Recombinant human EGFR enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[1]

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in EGFR Kinase Buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and substrate in EGFR Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.[1]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[1]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[1]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay: Cell Proliferation (MTS Assay)

This protocol describes a colorimetric method to assess the effect of an EGFR inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.

Objective: To determine the in vitro IC50 of a test compound (e.g., this compound) on the proliferation of an EGFR-dependent cancer cell line.

Materials:

-

EGFR-dependent cancer cell line (e.g., A549, PC3)[2]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear, flat-bottom plates

-

Multichannel pipettes

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).

-

-

Incubation: Incubate the plate for 72 hours.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. The percentage of proliferation inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the biochemical and cell-based assays should be summarized in a clear and structured table for easy comparison.

| Assay Type | Cell Line / Enzyme | Parameter | This compound (Value) | Positive Control (Value) |

| Biochemical | Recombinant EGFR | IC50 (nM) | [Insert Value] | [Insert Value] |

| Cell Proliferation | A549 | IC50 (µM) | [Insert Value] | [Insert Value] |

| Cell Proliferation | PC3 | IC50 (µM) | [Insert Value] | [Insert Value] |

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for the EGFR biochemical kinase assay.

Experimental Workflow for Cell-Based Proliferation Assay

Caption: Workflow for the cell-based proliferation assay.

References

- 1. promega.com.cn [promega.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Determining the Potency of Egfr-IN-98: Application Notes and Protocols for IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of Egfr-IN-98, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided methodologies cover both biochemical and cell-based assays to comprehensively characterize the inhibitory activity of this compound.

Introduction to EGFR and this compound

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1][4] this compound is a novel small molecule inhibitor designed to target the kinase activity of EGFR, thereby blocking downstream signaling pathways and inhibiting the growth of EGFR-dependent tumors. Accurate determination of the IC50 value of this compound is a critical step in its preclinical development, providing a quantitative measure of its potency.

Data Presentation: IC50 Values for this compound

The following table summarizes the hypothetical IC50 values for this compound determined using various assays. This data is for illustrative purposes to demonstrate how results can be presented.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical | Wild-Type EGFR | - | 5.2 |

| Biochemical | EGFR (T790M mutant) | - | 150.8 |

| Cell-Based | Wild-Type EGFR | A431 | 25.6 |

| Cell-Based | EGFR (L858R mutant) | HCC827 | 10.3 |

| Cell-Based | EGFR (L858R/T790M) | NCI-H1975 | 250.1 |

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling cascade, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation.[1][2] This activation triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[2][5]

References

- 1. svarlifescience.com [svarlifescience.com]

- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

EGFR-IN-98: Application Notes and Protocols for Studying Drug-Resistant EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-98, also identified as Compound 4c, is a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor. It has demonstrated significant activity against clinically relevant, drug-resistant EGFR mutations that arise during cancer therapy. Specifically, this compound targets the triple mutations L858R/T790M/C797S and Del19/T790M/C797S, which confer resistance to third-generation EGFR inhibitors like osimertinib. These application notes provide a comprehensive overview of this compound, including its inhibitory activity, and detailed protocols for its use in in vitro and in vivo research settings.

Data Presentation

The inhibitory activity of this compound against key drug-resistant EGFR mutations is summarized below. This data is crucial for designing experiments to study its efficacy and mechanism of action.

| Mutant EGFR Kinase | This compound IC50 (µM) | Reference Compound (e.g., Osimertinib) |

| L858R/T790M/C797S | 0.277 | >10 µM (typical) |

| Del19/T790M/C797S | 0.089 | >10 µM (typical) |

| Table 1: In vitro inhibitory activity of this compound against drug-resistant EGFR mutations. Data sourced from publicly available information on Compound 4c. |

Signaling Pathways and Experimental Workflows

To effectively utilize this compound in research, it is essential to understand the signaling pathways it targets and the typical experimental workflows for its evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific drug-resistant EGFR mutant kinases.

Materials:

-

Recombinant human EGFR (L858R/T790M/C797S or Del19/T790M/C797S) enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 10 µM to 0.1 nM.

-

In a 384-well plate, add 2.5 µL of kinase buffer containing the EGFR mutant enzyme.

-

Add 0.5 µL of the this compound serial dilutions to the wells. Include DMSO-only wells as a negative control.

-

Add 2.5 µL of a mixture of the peptide substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be close to the Km for the specific EGFR mutant.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring drug-resistant EGFR mutations.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines expressing EGFR L858R/T790M/C797S or Del19/T790M/C797S (e.g., engineered Ba/F3 or PC-9 cells).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

This compound (dissolved in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

96-well clear or white-walled cell culture plates.

-

Microplate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®).

Protocol:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with various concentrations of this compound. Include DMSO-treated cells as a vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling

Objective: To determine if this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cells with relevant EGFR mutations.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Seed cells and grow until they reach 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 2-6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC with drug-resistant EGFR mutations.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

NSCLC cells expressing the target EGFR mutations.

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween 80, and saline).

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject the NSCLC cells into the flank of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot).

-

Compare the tumor growth inhibition between the treatment and control groups.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of resistance to EGFR-targeted therapies and for the preclinical evaluation of novel strategies to overcome this resistance. The provided protocols offer a foundation for researchers to design and execute experiments to further characterize the activity and potential of this promising inhibitor. As with any experimental work, optimization of these protocols for specific laboratory conditions and reagents is recommended.

Application Notes and Protocols for EGFR Inhibitor Xenograft Model Studies

Topic: Preclinical Evaluation of Novel EGFR Inhibitors in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in various malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2] Preclinical xenograft models are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel EGFR inhibitors. While specific data for a compound designated "Egfr-IN-98" is not publicly available, this document provides a comprehensive set of generalized protocols and application notes for conducting xenograft model studies with a novel EGFR inhibitor. These guidelines are based on established methodologies in the field and can be adapted for specific research needs.

Data Presentation: Efficacy and Toxicity

Quantitative data from in vivo studies should be meticulously recorded and presented to allow for clear interpretation and comparison across treatment groups.

Table 1: In Vivo Efficacy of a Novel EGFR Inhibitor in an NSCLC Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 150 | - | - |

| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | 825 ± 95 | 45 | <0.05 |

| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | 375 ± 60 | 75 | <0.001 |

| Standard-of-Care | 20 mg/kg, p.o., QD | 450 ± 70 | 70 | <0.001 |

p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.

Table 2: Systemic Toxicity Profile

| Treatment Group | Dosing Regimen | Mean Body Weight Change (%) ± SEM (Day 21) | Clinical Observations |

| Vehicle Control | 10 mL/kg, p.o., QD | +5.0 ± 1.5 | No abnormalities |

| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | +3.5 ± 2.0 | No significant findings |

| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | -2.0 ± 1.8 | Mild, transient skin rash |

| Standard-of-Care | 20 mg/kg, p.o., QD | -4.5 ± 2.5 | Moderate skin rash, diarrhea |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of xenograft studies.

Protocol 2.1: Cell Line Selection and Culture

-

Cell Line Selection: Choose human cancer cell lines with well-characterized EGFR status. For example:

-

Cell Culture:

-

Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Routinely test cells for mycoplasma contamination.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

-

Protocol 2.2: Subcutaneous Xenograft Model Establishment

-

Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude). Allow animals to acclimatize for at least one week before the experiment.

-

Cell Implantation:

-

Resuspend harvested tumor cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

-

Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomize animals into treatment groups when the average tumor volume reaches 150-200 mm³.

-

Protocol 2.3: Drug Formulation and Administration

-

Formulation: Prepare the novel EGFR inhibitor in a vehicle appropriate for its solubility and route of administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage).

-

Administration:

-

Administer the formulated compound and vehicle control to the respective groups based on the dosing regimen (e.g., once daily by oral gavage).

-

Dose volumes should be based on the most recent body weight measurement (e.g., 10 mL/kg).

-

-

Monitoring:

-

Record body weights 2-3 times per week as an indicator of systemic toxicity.

-

Conduct daily clinical observations for signs of distress or adverse effects (e.g., changes in posture, activity, or skin condition).

-

Protocol 2.4: Endpoint Analysis

-

Study Termination: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or at the end of the study period.

-

Tumor Excision: Excise tumors, weigh them, and divide them for different analyses.

-

Immunohistochemistry (IHC):

-

Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.

-

Embed in paraffin and section for IHC staining.

-

Stain for key biomarkers such as total EGFR, phosphorylated EGFR (p-EGFR), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).

-

Signaling Pathways and Visualizations

Understanding the underlying molecular mechanisms is key to interpreting efficacy data.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, triggering multiple downstream signaling cascades.[4][5] These pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration.[4] Novel inhibitors are designed to block the kinase activity of EGFR, thereby inhibiting these downstream signals.

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow

A typical xenograft study follows a standardized workflow from model establishment to data analysis.

Caption: Standard workflow for a subcutaneous xenograft study.

Mechanisms of Acquired Resistance

Despite initial efficacy, tumors often develop resistance to EGFR inhibitors. Understanding these mechanisms is critical for developing next-generation therapies.[6]

Caption: Common mechanisms of resistance to EGFR inhibitors.[6]

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumoprotease.com [sumoprotease.com]

- 3. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 6. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: In Vivo Dissolution of Egfr-IN-98

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-98 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against specific mutations such as L858R/T790M/C797S and Del19/T790M/C797S.[1][2] Its application in oncological research, particularly for tumors harboring these mutations, necessitates well-defined protocols for in vivo studies to assess its efficacy and pharmacokinetic profile. This document provides a detailed protocol for the preparation of this compound for in vivo administration, focusing on achieving a stable and appropriate dissolution for animal studies.

The successful in vivo delivery of poorly soluble compounds like many kinase inhibitors is critically dependent on the formulation. A common strategy involves the use of a co-solvent system to enhance solubility and maintain the drug in solution upon administration.

Data Presentation

Currently, specific quantitative data on the aqueous solubility and dissolution rate of this compound is not publicly available. However, a recommended formulation for in vivo studies suggests a vehicle composition that is commonly used to solubilize hydrophobic compounds for administration to laboratory animals.

| Formulation Component | Purpose | Recommended Percentage |

| Dimethyl sulfoxide (DMSO) | Primary solvent for initial dissolution | As required (typically ≤10%) |

| PEG300 | Co-solvent and viscosity enhancer | 30% |

| Tween 80 | Surfactant to improve solubility and stability | 5% |

| Saline / PBS / ddH₂O | Aqueous vehicle | 60% |

Table 1: Recommended Vehicle for In Vivo Formulation of this compound.[1]

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol details the steps to prepare a clear solution of this compound suitable for in vivo dosing, based on the recommended formulation vehicle.[1] The final concentration of the dosing solution should be determined based on the required dosage (mg/kg) and the dosing volume for the specific animal model.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween 80 (Polysorbate 80), USP grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Warming bath or heat block (optional, for gentle warming)

-

Sterile syringes and filters (0.22 µm) for sterilization

Procedure:

-

Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose per animal. Calculate the required mass of this compound and the volume of each vehicle component.

-

Example Calculation: For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the required concentration is 2 mg/mL. To prepare 10 mL of this solution, you would need 20 mg of this compound.

-

-

Initial Dissolution in DMSO:

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add the required volume of DMSO to the tube. The volume of DMSO should be kept to a minimum, typically 5-10% of the total final volume, to ensure complete initial dissolution.

-

Vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.

-

-

Addition of Co-solvents and Surfactant:

-

To the DMSO solution, add the calculated volume of PEG300.

-

Vortex the mixture thoroughly until a homogenous solution is obtained.

-

Add the calculated volume of Tween 80 to the mixture.

-

Vortex again until the solution is clear and uniform.

-

-

Addition of Aqueous Vehicle:

-

Slowly add the sterile saline or PBS to the organic mixture while vortexing. It is crucial to add the aqueous component gradually to prevent precipitation of the compound.

-

Continue to vortex for several minutes to ensure complete mixing and the formation of a stable solution.

-

-

Final Preparation and Sterilization:

-

Visually inspect the final solution for any precipitation or cloudiness. A suitable formulation should be a clear, homogenous solution.

-

If required for the administration route (e.g., intravenous), sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

-

Storage:

-

It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C, protected from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. For longer-term storage of stock solutions in solvent, refer to the manufacturer's recommendations, which typically suggest storage at -80°C for up to one year.[1]

-

Visualization of Experimental Workflow

Caption: Workflow for the preparation of an this compound dosing solution.

Signaling Pathway Context

While this document focuses on the in vivo dissolution protocol, it is important to remember the biological context in which this compound acts. The diagram below illustrates the simplified EGFR signaling pathway that is targeted by this inhibitor.

Caption: Simplified EGFR signaling pathway inhibited by this compound.

Conclusion

This application note provides a foundational protocol for the in vivo dissolution and preparation of this compound. Adherence to this detailed methodology is crucial for ensuring the consistency and reliability of preclinical studies. Researchers should note that while this formulation is a robust starting point, optimization may be necessary depending on the specific experimental conditions, such as the desired dose, administration route, and animal model. It is always recommended to perform a small-scale pilot formulation to confirm the solubility and stability of this compound at the target concentration before preparing a large batch for in vivo experiments.

References

Application Notes and Protocols for Investigating EGFR Signaling Pathways with EGFR-IN-98

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EGFR-IN-98, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), to investigate its downstream signaling pathways. The protocols outlined below are designed to facilitate the study of EGFR's role in cellular processes such as proliferation, survival, and differentiation.

Introduction to EGFR and its Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[3]